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An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-1H-
benzoimidazole-2-carboxylic acid methyl ester

Abstract
This technical guide provides a comprehensive examination of the physicochemical properties

of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS No: 87836-37-1). As a

key heterocyclic building block, this compound is of significant interest to researchers in

pharmaceutical and materials science.[1] This document moves beyond a simple recitation of

data, offering in-depth analysis, field-proven experimental protocols, and the scientific rationale

behind the characterization of its structural, physical, and spectral properties. It is designed to

serve as an essential resource for researchers, scientists, and drug development professionals

who utilize benzimidazole derivatives in their work.

Introduction: The Significance of the Benzimidazole
Scaffold
The benzimidazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming

the core of numerous compounds with a wide array of biological activities, including antiviral,

antimicrobial, and antitumor properties.[2] The structural integrity and physicochemical

characteristics of benzimidazole derivatives are paramount in drug discovery, directly

influencing their pharmacokinetic and pharmacodynamic profiles.[3][4]
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6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a versatile derivative that

serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the

development of pharmaceuticals targeting neurological disorders and in the formulation of

advanced agrochemicals.[1] Its stability and solubility make it a valuable precursor for creating

compounds with enhanced biological activity.[1] This guide will elucidate the foundational

properties that underpin its utility.

Caption: Chemical Structure of the Topic Compound.

Core Physicochemical Properties
A substance's identity and behavior are defined by its physicochemical properties. For a

pharmaceutical intermediate, these parameters dictate reaction conditions, purification

strategies, formulation possibilities, and ultimately, the biological performance of its derivatives.

Property Value / Description Source

CAS Number 87836-37-1 [1][5]

Molecular Formula C₁₀H₁₀N₂O₂ [1][5]

Molecular Weight 190.20 g/mol [1][5]

Appearance White to off-white powder [1]

Purity ≥ 95% (by NMR) [1]

Boiling Point 357.4 °C (Predicted) [5]

Density 1.274 g/cm³ (Predicted) [5]

Flash Point 170 °C (Predicted) [5]

Storage Conditions 0-8 °C [1]

Melting Point
The melting point is a critical indicator of a crystalline solid's purity.[6] A sharp melting range

(typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress

and broaden this range. While a specific experimental melting point for this compound is not

publicly documented, related benzimidazole structures such as 1H-Benzimidazole-2-carboxylic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1486712?utm_src=pdf-body
https://www.chemimpex.com/products/19228
https://www.chemimpex.com/products/19228
https://www.chemimpex.com/products/19228
https://www.echemi.com/produce/pr23061685000-6-methyl-1h-benzoimidazole-2-carboxylic-acid-methyl-ester.html
https://www.chemimpex.com/products/19228
https://www.echemi.com/produce/pr23061685000-6-methyl-1h-benzoimidazole-2-carboxylic-acid-methyl-ester.html
https://www.chemimpex.com/products/19228
https://www.echemi.com/produce/pr23061685000-6-methyl-1h-benzoimidazole-2-carboxylic-acid-methyl-ester.html
https://www.chemimpex.com/products/19228
https://www.chemimpex.com/products/19228
https://www.echemi.com/produce/pr23061685000-6-methyl-1h-benzoimidazole-2-carboxylic-acid-methyl-ester.html
https://www.echemi.com/produce/pr23061685000-6-methyl-1h-benzoimidazole-2-carboxylic-acid-methyl-ester.html
https://www.echemi.com/produce/pr23061685000-6-methyl-1h-benzoimidazole-2-carboxylic-acid-methyl-ester.html
https://www.chemimpex.com/products/19228
https://studylib.net/doc/8912782/determination-of-melting-points
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acid (176-180 °C) and 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (180-184 °C,

decomposition) suggest a relatively high and sharp melting point is to be expected.[7]

Expertise & Causality: The high melting point is attributable to the planar, aromatic

benzimidazole ring system which allows for efficient crystal lattice packing, and the potential

for intermolecular hydrogen bonding via the N-H group, requiring significant thermal energy

to overcome these forces.

Solubility Profile
Solubility is a cornerstone property in drug development, directly impacting absorption and

bioavailability.[8] This compound is described as having "excellent stability and solubility".[1]

Expertise & Causality: The presence of the methyl ester group, as opposed to a carboxylic

acid, is a key structural choice to enhance solubility in organic solvents commonly used in

synthesis and to improve lipophilicity, a factor that can aid in crossing biological membranes.

[7] While highly soluble in polar organic solvents like DMSO and DMF, its aqueous solubility

is expected to be limited but can be quantified using standard methods.

Acid-Base Properties (pKa)
The pKa value is crucial for predicting a molecule's behavior in physiological environments,

affecting properties like membrane permeation and receptor binding.[3][4] Benzimidazoles are

amphiprotic, meaning they can act as both an acid (the N-H proton) and a base (the lone pair

on the sp² nitrogen).

Expertise & Causality: The basic pKa (pKa of the conjugate acid) for benzimidazole

derivatives typically falls in the range of 4.48 to 7.38.[9][10] This basicity arises from the

ability of the pyridine-like nitrogen atom to accept a proton. The acidic pKa (associated with

the pyrrole-like N-H proton) is significantly higher. These values are critical for designing salt-

formation strategies to improve aqueous solubility and for predicting the charge state of the

molecule at a given pH.

Spectroscopic and Chromatographic Profile
Structural elucidation and purity confirmation rely on a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of

organic molecules.[2] Based on the known spectral properties of benzimidazole derivatives, a

predicted spectrum in DMSO-d₆ can be outlined.[2][11]

Proton (¹H)
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

N-H ~12.0 - 13.0 Broad Singlet 1H

Deshielded due

to aromaticity

and hydrogen

bonding with

DMSO; broad

due to

quadrupole

effects from

nitrogen and

chemical

exchange.[2]

Aromatic H (C4,

C7)
~7.5 - 7.8 Multiplet/Doublet 2H

Protons on the

benzene ring

adjacent to the

imidazole fusion.

Aromatic H (C5) ~7.1 - 7.4 Multiplet/Doublet 1H
Proton on the

benzene ring.

Ester -OCH₃ ~3.9 Singlet 3H
Methyl protons of

the ester group.

Aromatic -CH₃ ~2.4 Singlet 3H

Methyl protons

attached to the

benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Note_Characterization_of_Benzimidazole_Derivatives_Using_H_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Application_Note_Characterization_of_Benzimidazole_Derivatives_Using_H_NMR_Spectroscopy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142846/
https://www.benchchem.com/pdf/Application_Note_Characterization_of_Benzimidazole_Derivatives_Using_H_NMR_Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon (¹³C) Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Ester C=O ~165
Carbonyl carbon of the ester.

[12]

C2 (Imidazole) ~145-150
Carbon situated between the

two nitrogen atoms.[12]

Aromatic C (Quaternary) ~130-145
Fused carbons and carbon

bearing the methyl group.

Aromatic C-H ~110-125
Protonated carbons of the

benzene ring.

Ester -OCH₃ ~52 Methyl carbon of the ester.[12]

Aromatic -CH₃ ~21
Methyl carbon on the benzene

ring.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and for quantitative analysis,

often coupled with liquid chromatography.[13]

Expected Data: For 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester
(C₁₀H₁₀N₂O₂), the expected monoisotopic mass is 190.0742 Da. High-resolution mass

spectrometry (HRMS) would be used to confirm the elemental composition to within a few

parts per million (ppm). In a typical UPLC-MS analysis, the compound would be observed as

its protonated molecular ion [M+H]⁺ at m/z 191.0815.[14]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Expected Absorption Bands:

~3300-3100 cm⁻¹: N-H stretching, often broad.

~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1720 cm⁻¹: C=O stretching of the ester group.

~1620, 1450 cm⁻¹: Aromatic C=C ring stretching.

~1250 cm⁻¹: C-O stretching of the ester group.

Standard Operating Protocols for Characterization
The following protocols represent robust, self-validating methodologies for determining the key

physicochemical properties of the title compound.

Protocol: Melting Point Determination
This protocol ensures accurate and reproducible melting point measurement, a key QC

parameter.[15]

Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch

glass. If not already a fine powder, gently crush with a spatula.

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a

small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the

sample to a height of 2-3 mm.[16]

Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp or similar

apparatus.

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting

temperature. Allow the block to cool significantly.

Accurate Determination: Using a fresh capillary, heat the block quickly to about 15-20°C

below the approximate melting point.

Measurement: Decrease the heating rate to 1-2°C per minute.[16] Record the temperature at

which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts

(T₂).

Reporting: Report the result as the melting range (T₁ - T₂). A pure sample should have a

range of <2°C.[6]
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Validation: Repeat the measurement at least twice. Consistent values validate the result.

Protocol: Equilibrium Aqueous Solubility (Shake-Flask
Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.[8][17]

[18]

Caption: Workflow for the Shake-Flask Solubility Assay.

Preparation: Add an excess amount of the compound (enough to ensure solid remains after

equilibration) to a glass vial containing a precise volume of the desired aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature

(e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle.

Carefully withdraw a sample of the supernatant and immediately filter it through a low-

binding 0.22 µm syringe filter to remove all particulate matter.

Quantification: Prepare a series of calibration standards of the compound in the analysis

solvent (e.g., acetonitrile/water). Analyze the filtered sample and the standards using a

validated analytical method, such as UPLC-UV or LC-MS.

Calculation: Determine the concentration of the compound in the filtered sample by

comparing its response to the calibration curve. This concentration represents the

equilibrium solubility.

Validation: The presence of visible solid in the vial after equilibration confirms that a

saturated solution was achieved.

Protocol: Structural Characterization by NMR and UPLC-
MS
This workflow outlines the standard process for confirming the identity and purity of the

compound.
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NMR Analysis UPLC-MS Analysis

Sample of 6-Methyl-1H-benzoimidazole-
2-carboxylic acid methyl ester

Dissolve 5-10 mg in
0.7 mL DMSO-d₆

Prepare 1 mg/mL stock in DMSO
Dilute to ~1-10 µg/mL in mobile phase

Acquire ¹H, ¹³C, DEPT spectra
on 400 MHz+ spectrometer

Process and analyze spectra
for structural confirmation

Confirmed Structure
& Purity Assessment

Inject onto UPLC-HRMS system
(e.g., C18 column, ACN/H₂O gradient)

Extract [M+H]⁺ ion chromatogram
and confirm exact mass

Click to download full resolution via product page

Caption: Integrated Workflow for Structural Analysis.

Part A: NMR Sample Preparation[2]

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for

benzimidazoles to observe the N-H proton).

Vortex gently until the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
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Acquire ¹H, ¹³C, and other relevant spectra as needed.

Part B: UPLC-MS Sample Preparation and Analysis[19]

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like DMSO or

methanol.

Perform a serial dilution of the stock solution to a working concentration (e.g., 1-10 µg/mL)

using the initial mobile phase composition.

Configure the UPLC-MS system (e.g., with a C18 reversed-phase column) and an

appropriate gradient method (e.g., water/acetonitrile with 0.1% formic acid).

Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode

over a relevant m/z range.

Inject the sample and acquire the data.

Process the data by extracting the ion chromatogram for the expected [M+H]⁺ ion and

confirming its exact mass against the theoretical value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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